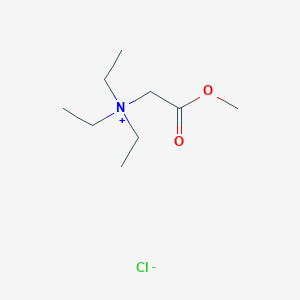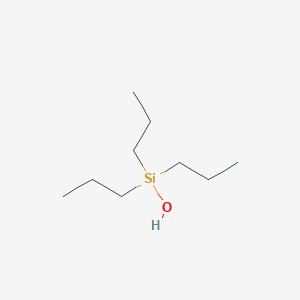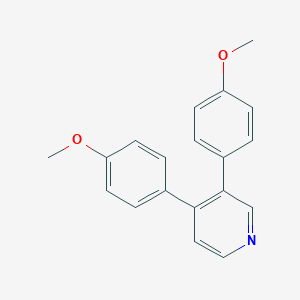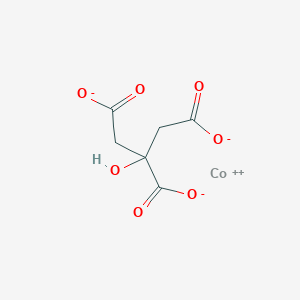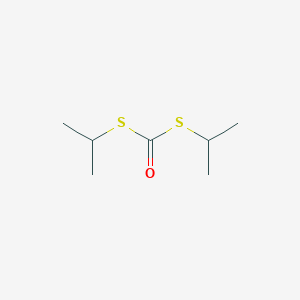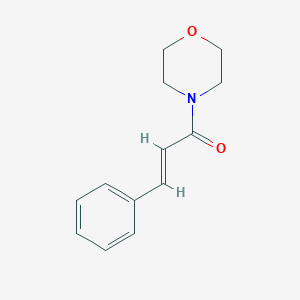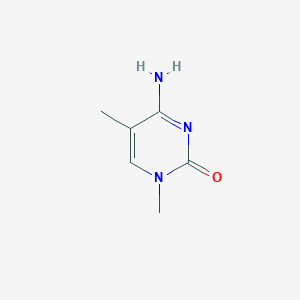
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly referred to as 4-amino-1,5-dimethylpyrimidin-2-one or abbreviated as AMDP.
作用机制
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- varies depending on its application. In cancer treatment, AMDP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death. In malaria treatment, AMDP has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the survival of the malaria parasite. In material science, the unique properties of AMDP have been attributed to its ability to form strong hydrogen bonds with other molecules, resulting in the formation of new materials with unique properties.
生化和生理效应
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- has been shown to have various biochemical and physiological effects. In cancer treatment, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In malaria treatment, AMDP has been shown to inhibit the growth and replication of the malaria parasite. In material science, the unique properties of AMDP have been attributed to its ability to form strong hydrogen bonds with other molecules, resulting in the formation of new materials with unique properties.
实验室实验的优点和局限性
The advantages of using 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- in lab experiments include its relatively simple synthesis method, its ability to form strong hydrogen bonds with other molecules, and its potential applications in various fields. The limitations of using AMDP in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and application.
未来方向
There are numerous future directions for the study of 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl-. In medicine, further studies are needed to determine the optimal dosage and application of AMDP in cancer treatment and malaria treatment. In agriculture, further studies are needed to determine the potential of AMDP as a new pesticide. In material science, further studies are needed to explore the unique properties of AMDP and its potential applications in the development of new materials.
Conclusion:
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- is a chemical compound that has shown potential applications in various fields, including medicine, agriculture, and material science. Its relatively simple synthesis method and ability to form strong hydrogen bonds with other molecules make it a promising candidate for further studies. However, further studies are needed to determine its optimal dosage and application and to explore its potential applications in various fields.
合成方法
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- can be achieved through various methods. One of the most common methods involves the reaction of 4,6-dichloropyrimidine with methylamine and dimethylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl-. Other methods include the reaction of 4-amino-2-methylpyrimidine with formaldehyde and formic acid or the reaction of 4-amino-2-methylpyrimidine with dimethyl carbonate and sodium hydroxide.
科学研究应用
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer, malaria, and viral infections. In agriculture, AMDP has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been used in the synthesis of new materials with unique properties.
属性
CAS 编号 |
17634-60-5 |
|---|---|
产品名称 |
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- |
分子式 |
C6H9N3O |
分子量 |
139.16 g/mol |
IUPAC 名称 |
4-amino-1,5-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-4-3-9(2)6(10)8-5(4)7/h3H,1-2H3,(H2,7,8,10) |
InChI 键 |
AOUSVALLAUSDCJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)N=C1N)C |
规范 SMILES |
CC1=CN(C(=O)N=C1N)C |
其他 CAS 编号 |
17634-60-5 |
同义词 |
2(1H)-Pyrimidinone,4-amino-1,5-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



